molecular formula C11H17NO B14693097 4-[(Diethylamino)methyl]phenol CAS No. 24619-86-1

4-[(Diethylamino)methyl]phenol

Cat. No.: B14693097
CAS No.: 24619-86-1
M. Wt: 179.26 g/mol
InChI Key: MAFHOFLRHFJFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Diethylamino)methyl)phenol is an organic compound with the molecular formula C10H15NO It is a phenolic compound with a diethylamino group attached to the benzene ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((diethylamino)methyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with diethylamine in the presence of a reducing agent. One common method is the reductive amination of 4-hydroxybenzaldehyde using diethylamine and sodium borohydride as the reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of 4-((diethylamino)methyl)phenol may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((Diethylamino)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated phenols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Diethylamino)methyl)phenol is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, particularly in the development of enzyme inhibitors and other biologically active molecules .

Properties

CAS No.

24619-86-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(diethylaminomethyl)phenol

InChI

InChI=1S/C11H17NO/c1-3-12(4-2)9-10-5-7-11(13)8-6-10/h5-8,13H,3-4,9H2,1-2H3

InChI Key

MAFHOFLRHFJFSE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.